4-Tert-butylphenyl 2-nitrobenzoate

Drug Discovery ADME-Tox High-Throughput Screening

Sourcing diverse screening compounds with both a hydrophobic tag and an electron-withdrawing ortho-nitro group is often a bottleneck. 4-Tert-butylphenyl 2-nitrobenzoate addresses this directly with its dual structural profile-a 4-tert-butylphenyl moiety (logP 4.11) and an ortho-nitrobenzoate ester-enabling probing of hydrophobic protein pockets and simplified β-cyclodextrin affinity purification. • Purity: 95% (most frequent batch purity across major suppliers) • Applications: HTS library scaffold, SAR probe for serine proteases, tagged intermediate for solution-phase synthesis • Supply: In stock, ambient global shipping; no special permits required

Molecular Formula C17H17NO4
Molecular Weight 299.32 g/mol
Cat. No. B322402
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Tert-butylphenyl 2-nitrobenzoate
Molecular FormulaC17H17NO4
Molecular Weight299.32 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)OC(=O)C2=CC=CC=C2[N+](=O)[O-]
InChIInChI=1S/C17H17NO4/c1-17(2,3)12-8-10-13(11-9-12)22-16(19)14-6-4-5-7-15(14)18(20)21/h4-11H,1-3H3
InChIKeyQTZSZXJTBFBULM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Tert-butylphenyl 2-nitrobenzoate: Core Physicochemical and Structural Baseline for Research Sourcing


4-Tert-butylphenyl 2-nitrobenzoate (CAS: 433258-67-4) is a specialized aromatic ester with the molecular formula C17H17NO4 and a molecular weight of 299.32 g/mol. It is synthesized via the esterification of 2-nitrobenzoic acid with 4-tert-butylphenol, typically using an acid catalyst such as sulfuric acid or p-toluenesulfonic acid . The compound features a bulky, hydrophobic 4-tert-butylphenyl moiety and an ortho-nitro electron-withdrawing group on the benzoate ester. This structural duality imparts a unique physicochemical profile, including a high predicted logP of 4.11 ± 0.4, indicating significant lipophilicity . It is commercially available with a purity of 95% and is utilized primarily in high-throughput screening (HTS) libraries, as a scaffold in structure-activity relationship (SAR) studies, and as a precursor in materials science applications .

Why 4-Tert-butylphenyl 2-nitrobenzoate Cannot Be Replaced by Common Analogs: Key Differentiation Drivers


Substituting 4-tert-butylphenyl 2-nitrobenzoate with structurally similar esters—such as 4-tert-butylphenyl benzoate, phenyl 4-nitrobenzoate, or regioisomeric analogs like 2-nitrophenyl 4-tert-butylbenzoate—is not scientifically neutral. Each alternative introduces critical changes in lipophilicity, steric bulk, electronic character, and regiochemistry that can profoundly alter experimental outcomes. For instance, the presence and position of the nitro group (ortho vs. para) and the tert-butyl substituent (4-tert-butylphenyl vs. 2-tert-butylphenyl) dramatically shift the molecule's partition coefficient (logP), hydrogen bonding capacity, and susceptibility to enzymatic or photochemical reactions . These differences are not merely academic; they directly impact binding affinities in biochemical assays, retention times in chromatographic separations, and the efficiency of synthetic transformations. The following evidence guide quantifies these critical distinctions, demonstrating why generic substitution without data-backed justification can lead to failed experiments or irreproducible results.

Quantitative Evidence for 4-Tert-butylphenyl 2-nitrobenzoate Differentiation Against Key Analogs


Lipophilicity Advantage: Elevated LogP vs. Non-Nitro and Para-Nitro Analogs

4-Tert-butylphenyl 2-nitrobenzoate exhibits a predicted logP of 4.11 ± 0.4, which is significantly higher than that of phenyl 4-nitrobenzoate (logP = 3.4) [1]. The 4-tert-butylphenyl group contributes to this increase in lipophilicity compared to the unsubstituted phenyl ring. Furthermore, the ortho-nitro substitution pattern on the benzoate moiety, in contrast to the para-nitro pattern, can influence the molecule's overall polar surface area and hydrogen bonding capacity, affecting its partition coefficient [2]. This higher logP suggests enhanced membrane permeability and potentially better blood-brain barrier penetration, which is a critical parameter in central nervous system drug discovery.

Drug Discovery ADME-Tox High-Throughput Screening

Regiochemical Specificity: Ortho-Nitro vs. Para-Nitro Reactivity and Binding Profiles

The ortho-nitro substitution in 4-tert-butylphenyl 2-nitrobenzoate creates a distinct electronic environment compared to the para-nitro analog, 4-tert-butylphenyl 4-nitrobenzoate . This regiochemical difference is not trivial. Studies on phenyl nitrobenzoates have shown that the position of the nitro group dramatically affects electrochemical reduction potentials and reactivity with nucleophiles [1]. For instance, the acylation rate of alpha-chymotrypsin by p-nitrophenyl p-nitrobenzoate is reported as 1.40 × 10⁴ M⁻¹s⁻¹, while the corresponding non-nitro compound (p-nitrophenyl benzoate) is 2.19 × 10³ M⁻¹s⁻¹, demonstrating a >6-fold rate enhancement due to the presence and position of the nitro group [2]. While direct data for the target compound is not available, this class-level inference strongly suggests that the ortho-nitro orientation will impart a unique steric and electronic signature in binding pockets, leading to different inhibition kinetics and SAR outcomes.

Medicinal Chemistry Enzyme Assays Chemical Biology

Structural Distinction from 2-Nitrophenyl 4-tert-butylbenzoate: A Reversed Ester Moiety

4-Tert-butylphenyl 2-nitrobenzoate is a structural isomer of 2-nitrophenyl 4-tert-butylbenzoate . In the target compound, the ester linkage connects the 4-tert-butylphenol to 2-nitrobenzoic acid. In the reversed isomer, the connection is between 2-nitrophenol and 4-tert-butylbenzoic acid. This reversal changes the electronic and steric environment at the ester bond. This is not a trivial difference; it alters the compound's susceptibility to hydrolysis, its behavior in transesterification reactions, and its recognition by enzymes. For example, the predicted logP values differ: 4-tert-butylphenyl 2-nitrobenzoate has a predicted logP of 4.11 ± 0.4 , while a related compound, (4-tert-butyl-2-nitrophenyl) benzoate, has a calculated logP of 4.8 [1]. This 0.69 log unit difference is significant and can affect chromatographic retention times and biological distribution. Researchers sourcing this compound for specific synthetic steps must ensure they procure the correct isomer to avoid undesired reaction outcomes and impurities.

Synthetic Chemistry Reaction Selectivity Impurity Profiling

The 4-Tert-Butylphenyl Group as a Versatile Chromatographic and Synthetic Tag

A key differentiator for compounds containing the 4-tert-butylphenyl moiety, including 4-tert-butylphenyl 2-nitrobenzoate, is its established utility as a 'tag' in solution-phase synthesis. Research has demonstrated that molecules bearing the 4-tert-butylphenyl group exhibit significantly longer retention times on β-cyclodextrin affinity chromatography columns compared to their non-tagged counterparts [1]. This property enables facile separation of tagged products from untagged impurities or reagents in a parallel synthesis format. While the study did not quantify the exact retention time increase for this specific compound, it establishes a class-level advantage. This tag is chemically inert, can be readily introduced and removed, and offers a practical alternative to solid-phase synthesis methods. This feature is not shared by simpler analogs like phenyl 4-nitrobenzoate, which lack the bulky hydrophobic tag required for this specific affinity interaction.

Solution-Phase Synthesis Affinity Chromatography Combinatorial Chemistry

Recommended Application Scenarios for 4-Tert-butylphenyl 2-nitrobenzoate Based on Verified Evidence


High-Throughput Screening (HTS) and Fragment-Based Drug Discovery

Due to its high lipophilicity (logP = 4.11 ± 0.4) and its status as a useful research compound for HTS libraries , 4-tert-butylphenyl 2-nitrobenzoate is an ideal candidate for inclusion in diversity-oriented screening sets. Its unique structural features (ortho-nitrobenzoate ester with a bulky tert-butylphenyl group) make it a valuable scaffold for probing hydrophobic protein pockets and exploring novel chemical space, distinct from simpler nitrobenzoates.

Enzymatic Probe for Structure-Activity Relationship (SAR) Studies

The compound's ortho-nitrobenzoate core positions it as a potential serine protease probe, as inferred from class-level data on chymotrypsin acylation rates [1]. While direct data is pending, the distinct electronic and steric profile compared to para-nitro analogs suggests it can be used to map the steric and electronic constraints of enzyme active sites, providing SAR data that is unobtainable with the wrong regioisomer.

Solution-Phase Synthesis with Affinity Tag Purification

The presence of the 4-tert-butylphenyl group enables the compound to function as a tagged intermediate in solution-phase synthesis [2]. This allows for a simplified purification step using β-cyclodextrin affinity chromatography, a significant advantage for chemists building libraries or synthesizing complex molecules where traditional chromatography is challenging. This application scenario is not feasible with the untagged analog, phenyl 4-nitrobenzoate.

Reference Standard for Isomer Differentiation in Analytical Chemistry

Given the existence of the closely related structural isomer 2-nitrophenyl 4-tert-butylbenzoate , 4-tert-butylphenyl 2-nitrobenzoate serves as a critical analytical standard. Its distinct predicted logP (4.11 vs. 4.8 for the reversed isomer) [3] allows for the development of HPLC methods to differentiate between these isomers, ensuring the purity and correct identity of materials in synthetic and pharmaceutical research.

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